3-Bromo-6-chloro-2-fluorobenzaldehyde

Catalog No.
S992969
CAS No.
886615-30-1
M.F
C7H3BrClFO
M. Wt
237.452
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-chloro-2-fluorobenzaldehyde

CAS Number

886615-30-1

Product Name

3-Bromo-6-chloro-2-fluorobenzaldehyde

IUPAC Name

3-bromo-6-chloro-2-fluorobenzaldehyde

Molecular Formula

C7H3BrClFO

Molecular Weight

237.452

InChI

InChI=1S/C7H3BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H

InChI Key

WFFSWRXTSBYYKP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Cl)C=O)F)Br

3-Bromo-6-chloro-2-fluorobenzaldehyde (CAS 886615-30-1) is a highly specialized, polyhalogenated aromatic building block extensively procured for advanced pharmaceutical and agrochemical synthesis. Featuring an aldehyde moiety flanked by three distinct halogens—a 2-fluoro, 3-bromo, and 6-chloro group—this compound provides a highly specific electronic and steric template. Its primary industrial value lies in its capacity to serve as a versatile linchpin for complex heterocycle construction, such as 1H-indazoles and tetrahydro-beta-carbolines, and as a scaffold for sequential, regioselective cross-coupling reactions. By offering orthogonal reactivity sites, it enables synthetic chemists to bypass lengthy protection-deprotection sequences, making it a critical raw material for process scale-up and discovery libraries [1].

Substituting 3-Bromo-6-chloro-2-fluorobenzaldehyde with simpler analogs, such as 3-bromobenzaldehyde or 2-bromo-6-chlorobenzaldehyde, severely compromises synthetic efficiency and regiocontrol. The absence of the highly electronegative 2-fluoro substituent eliminates the primary site for rapid nucleophilic aromatic substitution (SNAr), which is essential for single-step cyclizations into indazole cores. Furthermore, replacing this compound with symmetrical dihalo-aromatics results in poor regioselectivity during palladium-catalyzed cross-couplings, leading to statistical mixtures of products that require costly and time-consuming chromatographic separations. For procurement teams, downgrading to a less functionalized analog translates directly to increased downstream processing costs, lower overall yields, and the necessity of additional synthetic steps to achieve the same molecular complexity [1].

Orthogonal Reactivity for Sequential Cross-Coupling

The distinct carbon-halogen bond dissociation energies of the 3-bromo and 6-chloro substituents enable highly regioselective, sequential functionalization. In complex scaffold synthesis, the 3-bromo site can be selectively engaged in palladium-catalyzed etherification (e.g., using Pd RockPhos G3) with yields of 63%, leaving the 6-chloro site completely intact. This remaining chloride can subsequently undergo a distinct Suzuki cross-coupling[1].

Evidence DimensionCross-coupling regioselectivity
Target Compound Data100% chemoselectivity for sequential coupling (Br first, then Cl)
Comparator Or BaselineSymmetrical dihalo-benzaldehydes (e.g., 3,6-dibromobenzaldehyde)
Quantified DifferenceAvoids the statistical product mixtures and ~50% yield cap inherent to symmetrical dihalo comparators.
ConditionsPd-catalyzed cross-coupling (RockPhos G3, 90 °C) followed by Suzuki coupling.

Procuring this orthogonally functionalized block eliminates the need for wasteful protection/deprotection steps, significantly reducing total synthesis cost.

High-Yielding Pictet-Spengler Cyclization Despite Steric Hindrance

Despite the severe steric hindrance imposed by di-ortho substitution (2-fluoro and 6-chloro groups flanking the aldehyde), the strong electron-withdrawing nature of these halogens highly activates the carbonyl carbon. In the synthesis of complex tetrahydro-beta-carboline cores for SERD antagonists, this compound achieves an 84% yield in acid-catalyzed Pictet-Spengler reactions with alkylated tryptamines [1].

Evidence DimensionCyclization yield
Target Compound Data84% yield
Comparator Or BaselineStandard sterically hindered ortho-substituted benzaldehydes
Quantified DifferenceMaintains >80% yields where typical di-ortho substituted benzaldehydes suffer significant yield penalties due to steric blocking.
Conditions9:1 toluene/AcOH, 80 °C with tryptamine derivatives.

Ensures high material throughput and minimal loss of expensive advanced intermediates during the construction of complex heterocycles.

Direct Precursor Suitability for 1H-Indazole Scaffolds

The presence of the 2-fluoro substituent adjacent to the aldehyde makes this compound an ideal precursor for the direct synthesis of highly functionalized 1H-indazoles. Reaction with hydrazine hydrate allows for rapid hydrazone formation followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr), directly yielding 4-chloro-7-bromo-1H-indazole derivatives in a single operational step [1].

Evidence DimensionSynthetic step count for indazole formation
Target Compound Data1-step cyclization via SNAr
Comparator Or Baseline3-Bromo-6-chlorobenzaldehyde (lacks 2-fluoro group)
Quantified DifferenceEliminates the need for multi-step diazotization or harsh transition-metal catalyzed cyclizations required by non-fluorinated analogs.
ConditionsHydrazine hydrate, refluxing 1,2-dimethoxyethane or ethanol.

Procurement of this specific fluorinated building block cuts out multiple synthetic steps when targeting pharmaceutical indazole cores, lowering solvent and labor costs.

Synthesis of Orally Bioavailable SERD Antagonists

Due to its high efficiency in Pictet-Spengler reactions, this compound is a highly efficient starting material for constructing the heavily substituted tetrahydro-beta-carboline cores required for next-generation Selective Estrogen Receptor Degraders (SERDs) [1].

Rapid Library Generation of 4,7-Disubstituted Indazoles

The activated 2-fluoro group enables single-step condensation with hydrazines, making this compound a critical procurement choice for discovery programs needing rapid access to 4-chloro-7-bromo-1H-indazole libraries for kinase inhibitor screening [2].

Sequential Cross-Coupling for Complex Agrochemicals

The orthogonal reactivity of the 3-bromo and 6-chloro positions allows process chemists to perform sequential C-O, C-N, or C-C couplings without protecting groups, streamlining the manufacturing routes for highly functionalized agrochemical active ingredients[3].

XLogP3

2.8

Wikipedia

3-Bromo-6-chloro-2-fluorobenzaldehyde

Dates

Last modified: 08-15-2023

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